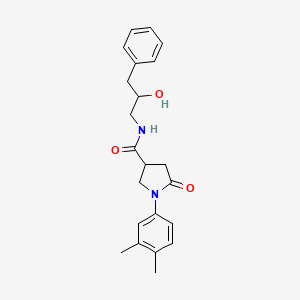

4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

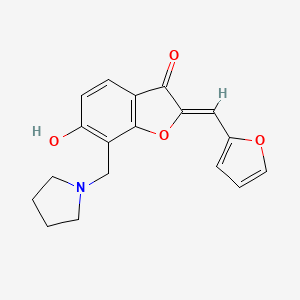

A series of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives, including 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, were designed, synthesized, and characterized by 1H NMR, 13C NMR, and HRMS . The synthesis process involved the combination of thiazole and sulfonamide, groups known for their antibacterial activity .Molecular Structure Analysis

The molecular structure of this compound was characterized using 1H NMR, 13C NMR, and HRMS . The structure includes a thiazole ring, a nitrogen heterocycle with flexible substitutive site .Chemical Reactions Analysis

The chemical reactions of this compound have been studied in the context of its fungicidal activities . The compound has shown sensitivity to various fungi, including C. lunata, B. cinerea, and S. sclerotiorum .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula (C17H16N2O2S2) and molecular weight (344.45).Scientific Research Applications

Anticancer Activity

The synthesis and investigation of novel sulfonamide derivatives, including compounds structurally related to 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, have been explored for their potential anticancer activity. For instance, a series of sulfonamide derivatives have been evaluated against a range of human tumor cell lines, showing significant anticancer potential at low micromolar levels against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cells (Sławiński et al., 2012). This highlights the potential of sulfonamide compounds in the development of new anticancer agents.

Inhibition of Kynurenine 3-Hydroxylase

Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides has shown their effectiveness as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. Compounds with this structure have demonstrated high-affinity inhibition, offering insights into the therapeutic potential for neurological conditions and the modulation of the kynurenine pathway following neuronal injury (Röver et al., 1997).

COX-2 Inhibition for Anti-inflammatory and Anticancer Effects

Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have revealed their ability to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. These compounds, especially those with fluorine substitution, showed enhanced selectivity and potency as COX-2 inhibitors, indicating their potential application in treating inflammatory conditions and possibly cancer (Hashimoto et al., 2002).

Photosensitizers for Photodynamic Therapy

The incorporation of benzenesulfonamide derivatives into zinc phthalocyanines has produced compounds with high singlet oxygen quantum yield, indicating their utility as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These findings suggest the potential of sulfonamide-phthalocyanine conjugates in enhancing PDT efficacy (Pişkin et al., 2020).

Antimicrobial Activity

Sulfonamide compounds have also been explored for their antimicrobial properties. Novel benzenesulfonamides incorporating triazole moieties have been synthesized and shown to be highly effective carbonic anhydrase inhibitors with significant antimicrobial activity, highlighting their potential as novel antibacterial agents (Nocentini et al., 2016).

Mechanism of Action

While the exact mechanism of action of 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is not fully understood, it has been found to exhibit potent antibacterial activity when used in conjunction with the cell-penetrating peptide octaarginine . The compound has shown faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .

Future Directions

The future directions for the research on 4-methyl-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide could involve further exploration of its antibacterial and fungicidal activities . There is also potential for the design and discovery of N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives as novel fungicides .

Properties

IUPAC Name |

4-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-13-7-9-16(10-8-13)23(20,21)18-11-15-12-22-17(19-15)14-5-3-2-4-6-14/h2-10,12,18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSGUYIQYGGHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-butoxybenzamide](/img/structure/B2904872.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(hydroxymethyl)-1-(4-methylbenzyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2904873.png)

![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2904874.png)

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2904877.png)

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)

![N-(2,5-dimethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904882.png)

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)